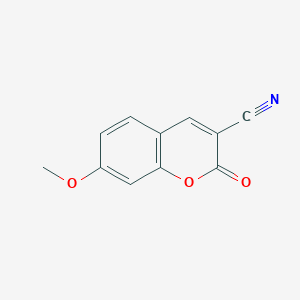

3-Cyano-7-methoxycoumarin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAFPIBJPYCFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350996 | |

| Record name | 3-Cyano-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13229-92-0 | |

| Record name | 3-Cyano-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-7-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Substituted Coumarin

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Cyano-7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Coumarins are a prominent class of benzopyrone-containing heterocyclic compounds found in both natural and synthetic sources.[1] Their rigid, planar structure and conjugated π-system often give rise to intrinsic fluorescence, making them exceptional scaffolds for the development of fluorescent probes and biological stains.[1][2] The utility of a coumarin can be precisely tuned by introducing substituents onto its core structure.

This guide focuses on this compound, a derivative engineered for specific applications in biochemistry and drug development. Its chemical personality is defined by two key modifications to the coumarin framework:

-

An Electron-Withdrawing Cyano Group (-C≡N) at Position 3: This group significantly influences the electronic properties of the coumarin ring, modulating its reactivity and spectroscopic characteristics.

-

An Electron-Donating Methoxy Group (-OCH₃) at Position 7: This group enhances the fluorescence potential of the molecule. Crucially, it serves as a metabolic handle, making the molecule a substrate for specific enzymes.

The interplay between these groups transforms this compound from a simple fluorescent molecule into a sophisticated fluorogenic substrate , a tool that becomes fluorescent only after a specific biochemical reaction. This "turn-on" capability is central to its primary application in studying drug metabolism.

Core Physicochemical Properties

A foundational understanding of this compound begins with its fundamental physical and chemical identifiers. These properties dictate its handling, storage, and solubility in experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇NO₃ | [3] |

| Molecular Weight | 201.18 g/mol | [3] |

| IUPAC Name | 7-methoxy-2-oxochromene-3-carbonitrile | [3] |

| CAS Number | 13229-92-0 | [3] |

| Appearance | Pale yellow solid | |

| Melting Point | 210-212 °C | |

| Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers. | [4] |

| Storage | 2-8°C, protected from light. |

Spectroscopic Characteristics: A Tale of Enzymatic Activation

The true value of this compound lies not in its own fluorescence, but in its ability to produce a highly fluorescent metabolite. The parent compound is a fluorogenic probe , meaning it is weakly fluorescent until acted upon by an enzyme.[5][6]

Mechanism of Fluorescence Generation

The primary application of this compound and its close analogue, 3-Cyano-7-ethoxycoumarin, is to measure the activity of Cytochrome P450 (CYP) enzymes.[6] These enzymes, critical for drug metabolism in the liver, perform an O-dealkylation reaction, removing the methyl (or ethyl) group from the 7-position.[7][8] This reaction unmasks a hydroxyl group, forming the highly fluorescent product 3-Cyano-7-hydroxycoumarin .[3][7][8]

The conversion from a non-fluorescent substrate to a fluorescent product allows for the continuous and sensitive measurement of enzyme activity.[8]

Caption: Enzymatic conversion of the substrate to a fluorescent product.

Spectroscopic Data of the Fluorescent Product

The analytical signal in assays using this probe comes entirely from its metabolite, 3-Cyano-7-hydroxycoumarin.

| Spectroscopic Property | Value | Source(s) |

| Excitation Maximum (λex) | ~408 nm | [8] |

| Emission Maximum (λem) | ~450 nm | [8][9] |

| Appearance | Blue Fluorescence | [5] |

| Fluorescence Quantum Yield (ΦF) | High (Context: Related coumarin amides can reach 0.84) | [10] |

Chemical Reactivity and Stability

-

Stability: The compound is chemically stable under standard ambient conditions and recommended storage (refrigerated, protected from light).

-

Metabolic Reactivity: The most significant reaction is the aforementioned O-dealkylation mediated by CYP enzymes. This metabolic conversion is the cornerstone of its utility.[3][7]

-

Lactone Hydrolysis: Like all coumarins, the lactone (cyclic ester) ring can undergo hydrolysis under strongly basic conditions, which would open the ring and destroy the fluorophore. Assays are therefore conducted at or near neutral pH.

Core Application: Probing Drug Metabolism

The primary and most authoritative application of this compound and its ethoxy analogue is in the field of drug development as a fluorogenic substrate for assessing Cytochrome P450 activity.

Causality in Experimental Design: Why This Probe?

Drug-drug interactions often occur when one drug inhibits the CYP-mediated metabolism of another, leading to potentially toxic accumulation. Screening new drug candidates for their potential to inhibit key CYP isoforms (like CYP1A1, CYP1A2, 2C9, 2C19) is a mandatory step in preclinical development.

Using a fluorogenic substrate provides a highly sensitive, continuous, and high-throughput method to measure the rate of an enzymatic reaction. By adding a test compound (a potential inhibitor) to the reaction, researchers can quantify its effect on the rate of fluorescence generation, thereby determining its inhibitory potency (e.g., its IC₅₀ value).

Experimental Protocol: A Self-Validating System for CYP Inhibition Screening

This protocol describes a typical workflow for assessing the inhibitory potential of a compound against a specific CYP isoform using a fluorogenic substrate like 3-Cyano-7-ethoxycoumarin (chosen for its extensive citation in this specific application).

Caption: Workflow for a Cytochrome P450 inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Enzyme Source: Recombinant human CYP enzymes expressed in insect cell microsomes are the standard. They provide a clean system containing a high concentration of a single CYP isoform.

-

Substrate: Prepare a concentrated stock solution of 3-Cyano-7-ethoxycoumarin in DMSO.

-

Cofactor: Prepare a solution of NADPH (Nicotinamide adenine dinucleotide phosphate). This is the electron donor required for CYP catalytic activity. The reaction will not proceed without it.

-

Test Compound: Prepare serial dilutions of the potential inhibitor in DMSO.

-

-

Assay Plate Setup (96- or 384-well format):

-

To each well, add the phosphate buffer (typically pH 7.4), the microsome solution, and the test compound dilution. Include "no inhibitor" controls (DMSO vehicle only) and "background" controls (no NADPH).

-

Causality: Pre-incubating the enzyme with the inhibitor allows for any time-dependent inhibition to occur before the reaction starts.

-

-

Initiation and Measurement:

-

Add the 3-Cyano-7-ethoxycoumarin substrate to all wells.

-

Initiate the enzymatic reaction by adding the NADPH solution.

-

Immediately place the plate into a fluorescence plate reader set to kinetic mode (reading fluorescence every 1-2 minutes for 15-30 minutes) at the appropriate wavelengths (Ex: ~408 nm, Em: ~450 nm).[8]

-

-

Data Analysis and Trustworthiness:

-

The rate of reaction is the linear slope of fluorescence units versus time.

-

The "no inhibitor" control represents 100% enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀. The self-validating nature of this system comes from the clear, dose-dependent decrease in the rate of fluorescence production in the presence of a true inhibitor.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Classification: Acute toxicity (Oral, Dermal, Inhalation), Skin Irritant, and Eye Irritant.[3]

-

Signal Word: Danger [3]

-

Hazard Statements:

-

Recommended Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.[11]

-

Eye Protection: Use chemical safety goggles or a face shield.[11]

-

Respiratory Protection: Use a dust mask or respirator (e.g., N95) when handling the solid powder to avoid inhalation.[11]

-

Lab Coat: A lab coat is required to prevent skin contact.

-

-

Handling: Handle only in a well-ventilated area or a chemical fume hood.[11][12] Avoid generating dust.[11] Wash hands thoroughly after handling.[11]

References

-

This compound | C11H7NO3 | CID 688917. PubChem, National Institutes of Health. [Link]

-

3-Cyano-7-ethoxycoumarin | C12H9NO3 | CID 164045. PubChem, National Institutes of Health. [Link]

-

Synthesis of 3-Cyano-7-Hydroxycoumarin. ResearchGate. [Link]

-

3-Cyano-7-hydroxycoumarin | C10H5NO3 | CID 5393173. PubChem, National Institutes of Health. [Link]

-

A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin. PubMed, National Institutes of Health. [Link]

-

Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]

-

Current Developments of Coumarin Compounds in Medicinal Chemistry. Bentham Science. [Link]

-

Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm. ResearchGate. [Link]

-

Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Publications. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments | MDPI [mdpi.com]

- 3. This compound | C11H7NO3 | CID 688917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 3-Cyano-7-hydroxycoumarin | C10H5NO3 | CID 5393173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]

- 10. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

3-Cyano-7-methoxycoumarin CAS number and structure

An In-depth Technical Guide to 3-Cyano-7-methoxycoumarin: Properties, Synthesis, and Applications in Scientific Research

Introduction

This compound is a vital fluorescent probe and synthetic intermediate extensively utilized by researchers and scientists, particularly in the realms of biochemistry and drug development. Its unique photophysical properties and reactive cyano group make it an invaluable tool for investigating enzymatic activity and as a structural scaffold for more complex molecular probes. This guide provides a comprehensive overview of its core characteristics, synthesis, and key applications, grounded in authoritative scientific references.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 13229-92-0 , is a solid, pale yellow compound.[1] Its fundamental structure consists of a coumarin backbone, which is a benzopyran-2-one system, substituted with a cyano group at the 3-position and a methoxy group at the 7-position.[1][2] This substitution pattern is crucial for its fluorescent properties and biological applications.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 13229-92-0 | [1][2] |

| Molecular Formula | C₁₁H₇NO₃ | [1][2] |

| IUPAC Name | 7-methoxy-2-oxochromene-3-carbonitrile | [2] |

| Molecular Weight | 201.18 g/mol | [1][2] |

| Melting Point | 210-212 °C | [1] |

| Appearance | Pale yellow solid | [1] |

| Solubility | Soluble in DMSO | [3] |

| SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | [1][4] |

| InChIKey | GGAFPIBJPYCFGR-UHFFFAOYSA-N | [1][2] |

Visualizing the Structure

The structural arrangement of this compound is fundamental to its function. The electron-withdrawing cyano group at the 3-position and the electron-donating methoxy group at the 7-position of the coumarin core create a push-pull system that influences its electronic and photophysical properties.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Representative Approach

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. This standard method in organic chemistry is effective for forming C-C bonds. A plausible and widely cited approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with a cyano-containing active methylene compound like ethyl cyanoacetate, followed by cyclization.

Step-by-Step Methodology

-

Reactant Preparation : Dissolve 2-hydroxy-4-methoxybenzaldehyde and ethyl cyanoacetate in a suitable solvent such as ethanol or isopropanol.

-

Catalyst Addition : Introduce a basic catalyst, commonly piperidine or a similar amine, to the reaction mixture. The catalyst facilitates the deprotonation of the active methylene compound.

-

Condensation Reaction : Heat the mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Cyclization : The intermediate formed undergoes an intramolecular cyclization (transesterification) to form the coumarin ring system.

-

Isolation and Purification : Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

This synthetic route is a common strategy for preparing various coumarin derivatives.[5]

Core Application: A Fluorescent Probe for Enzymatic Assays

A primary application of this compound is as a fluorogenic substrate for cytochrome P450 enzymes.[3] This family of enzymes is crucial in drug metabolism. The O-dealkylation of the methoxy group in this compound by cytochrome P450 results in the formation of its highly fluorescent metabolite, 3-Cyano-7-hydroxycoumarin.[6][7]

The Underlying Mechanism

The enzymatic reaction converts the weakly fluorescent this compound into the intensely fluorescent 3-Cyano-7-hydroxycoumarin.[7] This change in fluorescence provides a direct and continuous method to measure the enzyme's activity.[7]

-

Substrate (Low Fluorescence): this compound

-

Enzyme: Cytochrome P450

-

Product (High Fluorescence): 3-Cyano-7-hydroxycoumarin

The product, 3-Cyano-7-hydroxycoumarin, exhibits excitation and emission maxima around 408 nm and 450 nm, respectively, at neutral pH.[7][8]

Experimental Workflow: Cytochrome P450 Activity Assay

Caption: Workflow for a cytochrome P450 activity assay.

Conclusion

This compound is a versatile and powerful tool in the arsenal of researchers in the life sciences. Its well-defined chemical properties, accessible synthesis, and, most importantly, its utility as a fluorogenic substrate make it indispensable for studying drug metabolism and enzyme kinetics. The conversion to its highly fluorescent hydroxy derivative provides a sensitive and reliable method for high-throughput screening and detailed mechanistic studies. As research continues to advance, the applications of this and related coumarin derivatives are poised to expand further into areas like cell imaging and diagnostics.[9][]

References

- 117620-77-6, 3-CYANO-7-ETHOXYCOUMARIN Formula - ECHEMI. (n.d.).

- This compound 13229-92-0 - Sigma-Aldrich. (n.d.).

- This compound | C11H7NO3 | CID 688917 - PubChem. (n.d.).

- Kinetic detection of the geminate ion pair in the super Photoacid 3-Cyano-7-Hydroxycoumarin: excited-state characterization in aqueous and mixed solvents - University of Lisbon - ULisboa Research Portal. (2025, October 1).

- Synthesis of 3-Cyano-7-Hydroxycoumarin - ResearchGate. (2024, January 1).

- This compound (C11H7NO3) - PubChemLite. (n.d.).

- 3-Cyano-7-hydroxycoumarin | C10H5NO3 | CID 5393173 - PubChem. (n.d.).

- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.).

- Photophysical properties of 3-cyano-7-hydroxy coumarin in reverse micelles | Request PDF. (n.d.).

- Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC - NIH. (n.d.).

- Synthesis of 3‐cyano‐7‐hydroxycoumarin (6). - ResearchGate. (n.d.).

- 3-Cyano-7-ethoxycoumarin - Fluorescent Probe for Biomolecular Labeling | APExBIO. (n.d.).

- 7-Methoxycoumarin-3-carboxylic acid, Amine-reactive fluorescent probe (CAS 20300-59-8). (n.d.).

- Coumarin-Based Fluorescent Probes for Imaging - BOC Sciences. (n.d.).

- A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin - PubMed. (n.d.).

- A metal-free coumarin-based fluorescent probe for the turn-on monitoring of carbon monoxide in an aqueous solution and living cells - Analyst (RSC Publishing). (n.d.).

- Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs - MDPI. (n.d.).

- Coumarins to Cyanines: Synthesis of Hemicyanines - PMC - NIH. (n.d.).

- Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction - ResearchGate. (2013, May 3).

- Fluorescence of substituted 7-hydroxycoumarins | Analytical Chemistry - ACS Publications. (n.d.).

- Spectrum [3-Cyano-7-hydroxycoumarin] - AAT Bioquest. (n.d.).

Sources

- 1. This compound 13229-92-0 [sigmaaldrich.com]

- 2. This compound | C11H7NO3 | CID 688917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C11H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. 3-Cyano-7-hydroxycoumarin | C10H5NO3 | CID 5393173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]

- 9. soc.chim.it [soc.chim.it]

The Spectral Landscape of 3-Cyano-7-methoxycoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectral properties of 3-Cyano-7-methoxycoumarin, a fluorescent molecule of significant interest in various scientific domains. We will delve into the fundamental principles governing its light absorption and emission characteristics, explore the influence of environmental factors such as solvent polarity and pH, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals leveraging the unique photophysical attributes of this coumarin derivative in their work.

Introduction to the Photophysics of this compound

This compound belongs to the coumarin family, a class of bicyclic aromatic compounds renowned for their strong fluorescence and utility as molecular probes, sensors, and laser dyes. The defining structural features of this compound are the electron-withdrawing cyano group (-CN) at the 3-position and the electron-donating methoxy group (-OCH₃) at the 7-position of the coumarin core. This "push-pull" electronic configuration is central to its remarkable spectral properties.

Upon absorption of a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). This process is typically followed by rapid vibrational relaxation to the lowest vibrational level of the S₁ state. The molecule can then return to the ground state through several pathways, the most important of which for our purposes is fluorescence: the emission of a photon. The energy of the emitted photon is lower than that of the absorbed photon, resulting in a characteristic shift to a longer wavelength, known as the Stokes shift.

The electron-donating methoxy group enhances the intramolecular charge transfer (ICT) character of the excited state, a phenomenon that significantly influences the molecule's sensitivity to its environment. The electron-withdrawing cyano group further promotes this charge separation. This inherent ICT nature is the primary reason for the pronounced solvatochromism and pH sensitivity observed in this compound and related derivatives.

Core Spectral Properties and Environmental Influences

The absorption and emission spectra of this compound are not static but are profoundly influenced by the surrounding medium. Understanding these influences is critical for the effective application of this fluorophore.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism refers to the change in the color of a substance (and thus its absorption and/or emission spectra) when it is dissolved in different solvents. Due to the significant change in dipole moment upon excitation, this compound exhibits positive solvatochromism, meaning its emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This is because a more polar solvent can better stabilize the more polar excited state, thus lowering its energy level and reducing the energy gap for fluorescence emission.

Table 1: Representative Spectral Properties of a Structurally Similar Coumarin (3-cyano-7-hydroxy-4-methylcoumarin) in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Dioxane | 2.21 | 1.422 | ~350 | ~410 | ~60 |

| Chloroform | 4.81 | 1.446 | ~355 | ~425 | ~70 |

| Ethyl Acetate | 6.02 | 1.372 | ~352 | ~430 | ~78 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | ~354 | ~435 | ~81 |

| Dichloromethane | 8.93 | 1.424 | ~358 | ~440 | ~82 |

| Ethanol | 24.55 | 1.361 | ~360 | ~450 | ~90 |

| Methanol | 32.70 | 1.329 | ~362 | ~455 | ~93 |

| Acetonitrile | 37.50 | 1.344 | ~358 | ~458 | ~100 |

| Water | 80.10 | 1.333 | ~365 | ~470 | ~105 |

Data is illustrative and based on the behavior of structurally similar coumarin derivatives. Actual values for this compound may vary.

This trend of increasing Stokes shift with increasing solvent polarity is a hallmark of fluorophores with a significant intramolecular charge transfer character.

The Influence of pH

The fluorescence of coumarin derivatives can also be sensitive to the pH of the medium, particularly those with ionizable groups. While the methoxy group at the 7-position of this compound is not readily ionizable, extreme pH conditions can potentially affect the overall electronic structure of the coumarin ring system and thus its fluorescence. For instance, in highly acidic environments, protonation of the carbonyl oxygen of the lactone ring could occur, leading to a blue shift in the emission spectrum. Conversely, in strongly basic conditions, hydrolysis of the lactone ring or other structural changes might occur, which would likely quench the fluorescence.

For many 7-alkoxycoumarins, the fluorescence is generally stable over a wide physiological pH range (typically pH 4-9). However, it is always advisable to experimentally verify the pH stability for the specific application and buffer system being used. The closely related 3-cyano-7-hydroxycoumarin, which possesses an ionizable hydroxyl group, exhibits significant pH-dependent fluorescence, transitioning from a neutral form to a phenolate anion with distinct spectral properties.

Experimental Protocols for Spectral Characterization

Accurate characterization of the spectral properties of this compound is essential for its reliable use. The following are detailed protocols for measuring its absorption and fluorescence spectra, and for determining its fluorescence quantum yield.

Measurement of Absorption and Fluorescence Spectra

Objective: To determine the wavelength of maximum absorption (λ_abs) and maximum emission (λ_em) of this compound in a specific solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent of interest

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO or ethanol).

-

Working Solution Preparation: Prepare a dilute working solution from the stock solution. For absorption measurements, the absorbance at the maximum should be between 0.1 and 1.0. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Absorption Spectrum Measurement: a. Record a baseline spectrum of the pure solvent in the spectrophotometer. b. Record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 250-500 nm). c. Identify the wavelength of maximum absorbance (λ_abs).

-

Fluorescence Emission Spectrum Measurement: a. Set the excitation wavelength of the fluorometer to the determined λ_abs. b. Record the emission spectrum over a relevant wavelength range (e.g., λ_abs + 20 nm to 700 nm). c. Identify the wavelength of maximum emission (λ_em).

-

Fluorescence Excitation Spectrum Measurement (Optional but Recommended): a. Set the emission wavelength of the fluorometer to the determined λ_em. b. Scan the excitation wavelengths over a range similar to the absorption spectrum. c. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the fluorophore.

Diagram of the Experimental Workflow:

Caption: Workflow for determining absorption and emission maxima.

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Principle: The quantum yield of a sample (Φ_s) can be determined relative to a standard (Φ_r) with a known quantum yield using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

Materials:

-

This compound (sample)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: a. Excite each solution at the same wavelength used for the absorbance measurements. b. Record the fluorescence emission spectrum for each solution. c. Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Calculation: a. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. b. The plots should be linear with a y-intercept close to zero. c. Determine the slope (gradient, Grad) of each line. d. Calculate the quantum yield of the sample using the following equation:

Diagram of the Quantum Yield Determination Workflow:

Caption: Workflow for relative fluorescence quantum yield determination.

Trustworthiness and Self-Validating Systems

The reliability of the experimental data is paramount. The protocols described above incorporate self-validating steps:

-

Purity Confirmation: The comparison of the absorption and excitation spectra serves as a quick and effective check for the presence of fluorescent impurities. A significant mismatch between these two spectra would indicate that the emitted light is not solely from the compound of interest.

-

Linearity in Quantum Yield Measurement: The linearity of the plot of integrated fluorescence intensity versus absorbance confirms that the measurements were performed in a concentration range where the Beer-Lambert law is obeyed and inner-filter effects are negligible. A non-linear plot would invalidate the assumptions of the relative quantum yield calculation.

Conclusion

This compound is a versatile fluorophore with spectral properties that are highly sensitive to its environment. Its pronounced solvatochromism makes it a valuable tool for probing the polarity of microenvironments. This guide has provided a theoretical framework for understanding its photophysical behavior and practical protocols for its characterization. While specific spectral data for this compound remains to be extensively published, the information gathered from its close analogs provides a strong foundation for its application in research and development. By following the detailed experimental procedures and adhering to the principles of self-validating systems, researchers can confidently harness the unique spectral landscape of this compound for their scientific endeavors.

References

-

Kebenei, J. S., & Akumu, E. O. (2019). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin: Determination of the dipole moments. Kabarak Journal of Research & Innovation, 8(1), 65-71. [Link]

-

White, I. N. H. (1988). A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin. Analytical Biochemistry, 172(2), 304-310. [Link]

-

Huda, Z. U., Mansha, A., Asim, S., & Shahzad, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

An In-depth Technical Guide to the Excitation and Emission Spectra of 3-Cyano-7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Cyano-7-methoxycoumarin in Modern Research

Coumarin derivatives represent a versatile class of fluorophores widely employed in biomedical research and drug discovery. Their inherent photophysical properties, including strong fluorescence and environmental sensitivity, make them invaluable tools as molecular probes, sensors, and labels.[1] Within this family, this compound (3CN7OMeC) has emerged as a compound of significant interest. The strategic placement of an electron-withdrawing cyano group at the 3-position and an electron-donating methoxy group at the 7-position creates a push-pull electronic system, which is characteristic of fluorophores with pronounced solvatochromic properties and high fluorescence quantum yields.

This guide provides a comprehensive overview of the excitation and emission spectral properties of this compound, offering insights into its photophysical behavior and practical guidance for its application in a research setting. As a stable derivative and a model compound for the environmentally sensitive 3-cyano-7-hydroxycoumarin, a thorough understanding of 3CN7OMeC's spectral characteristics is crucial for its effective utilization.[2]

Core Photophysical Properties of this compound

The fluorescence characteristics of this compound are governed by the interplay of its molecular structure and its interaction with the surrounding solvent environment. A recent comprehensive study has shed light on its key photophysical parameters, establishing it as a highly fluorescent molecule.[2]

A cornerstone of its photophysical profile is its remarkably high fluorescence quantum yield (φF). In a comprehensive study, this compound was found to exhibit a fluorescence quantum yield of 0.85 .[2] This high value indicates that a majority of the absorbed photons are re-emitted as fluorescence, making it a bright and efficient fluorophore. The study also noted that the intersystem crossing from the first excited singlet state (S1) to the triplet state (T1) is a negligible deactivation pathway for this molecule.[2]

While detailed solvent-dependent excitation and emission maxima for this compound are part of a forthcoming comprehensive study, the behavior of structurally similar coumarins provides a strong indication of the expected trends.[2] For instance, the closely related 3-cyano-7-hydroxy-4-methylcoumarin exhibits significant solvatochromism, with its emission maximum shifting to longer wavelengths (a red shift) in more polar solvents. This phenomenon is attributed to the stabilization of the more polar excited state by polar solvent molecules.

Table 1: Photophysical Data for this compound and a Structurally Related Analog.

| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (φF) | Reference |

| This compound | Various | Data forthcoming | Data forthcoming | 0.85 | [2] |

| 3-Cyano-7-hydroxy-4-methylcoumarin | Methanol | ~410 nm | ~440 nm | Not Reported | |

| Ethanol | ~410 nm | ~444 nm | Not Reported | ||

| Water | ~440 nm | ~444 nm | Not Reported |

Note: The detailed solvent-dependent spectral data for this compound is based on a comprehensive study by de Melo et al. (2025) which is not yet fully published. The data for the related hydroxy analog is provided for illustrative purposes to demonstrate expected solvatochromic shifts.

Understanding the Photophysics: A Jablonski Diagram Perspective

The processes of light absorption and emission by this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

Caption: Jablonski diagram for this compound.

Upon absorption of a photon with the appropriate energy, the molecule is promoted from its ground electronic state (S0) to a higher vibrational level of the first excited singlet state (S1). This is a very fast process, occurring on the femtosecond timescale. The molecule then rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S1 state in picoseconds. From this relaxed state, it can return to the ground state via several pathways. For this compound, the dominant pathway is fluorescence, the emission of a photon, which occurs on the nanosecond timescale. The emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Experimental Protocol: Measuring the Excitation and Emission Spectra

Accurate determination of the excitation and emission spectra of this compound is fundamental to its application. The following protocol outlines a robust methodology for these measurements.

1. Materials and Reagents:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., ethanol, methanol, dioxane, acetonitrile, water)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

2. Instrumentation:

-

A spectrofluorometer equipped with a high-intensity xenon arc lamp as the excitation source and two monochromators (for excitation and emission).

-

A UV-Vis spectrophotometer for measuring absorbance.

3. Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of approximately 1 mM.

-

From the stock solution, prepare working solutions in the desired spectroscopic grade solvents. The final concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

4. Measurement Procedure:

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence (an initial estimate can be made based on related compounds, e.g., ~440 nm).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 300-450 nm).

-

The resulting spectrum will show the relative efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan the emission monochromator over a range of longer wavelengths (e.g., 400-600 nm).

-

The resulting spectrum is the fluorescence emission spectrum, and its peak corresponds to the emission maximum (λem).

-

-

Data Correction:

-

It is crucial to correct the recorded spectra for instrumental variations, such as the wavelength-dependent output of the excitation lamp and the sensitivity of the detector. Most modern spectrofluorometers have built-in correction capabilities.

-

Caption: Experimental workflow for spectral characterization.

Conclusion and Future Directions

This compound is a highly efficient blue-emitting fluorophore with significant potential in various research applications. Its high fluorescence quantum yield of 0.85 makes it a bright probe for sensitive detection. While detailed solvent-dependent spectral data is forthcoming, the established photophysical properties and the behavior of analogous compounds provide a solid foundation for its use. The experimental protocols outlined in this guide offer a standardized approach to characterizing its spectral properties, ensuring reliable and reproducible results. As further research elucidates the nuanced effects of different environments on its fluorescence, the utility of this compound as a sophisticated molecular probe is expected to expand, particularly in the fields of cell biology, enzyme kinetics, and materials science.

References

-

Kebenei, J. S., & Akumu, E. O. (2019). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin: Determination of the dipole moments. Kabarak Journal of Research & Innovation, 8(1), 65-71. [Link]

-

de Melo, J. S. S., Delgado-Pinar, E., & Maçanita, A. L. (2025). Kinetic detection of the geminate ion pair in the super Photoacid 3-Cyano-7-Hydroxycoumarin: excited-state characterization in aqueous and mixed solvents. Journal of Molecular Liquids, 435, 128151. [Link]

-

ResearchGate. (n.d.). (PDF) Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7- hydroxy-4-methylcoumarin: Determination of the dipole moments. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Photophysical properties of 3-cyano-7-hydroxy coumarin in reverse micelles | Request PDF. Retrieved January 13, 2026, from [Link]

-

Kabarak University Journal. (2019). View of Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin. Retrieved January 13, 2026, from [Link]

- Google Scholar. (n.d.). João Sérgio Seixas de Melo.

-

DTIC. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Retrieved January 13, 2026, from [Link]

-

RSC Publishing. (n.d.). . Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Kinetic detection of the geminate ion pair in the super Photoacid 3-Cyano-7-Hydroxycoumarin: excited-state characterization in aqueous and mixed solvents | Request PDF. Retrieved January 13, 2026, from [Link]

-

OMLC. (n.d.). 7-Methoxycoumarin-4-acetic acid. Retrieved January 13, 2026, from [Link]

- Photochemistry @UC. (n.d.). Welcome to the Photochemistry @UC.

-

Evident Scientific. (n.d.). Fluorochrome Data Table. Retrieved January 13, 2026, from [Link]

-

SciSpace. (2022). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. Retrieved January 13, 2026, from [Link]

-

PMC - NIH. (n.d.). Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 3-Cyano-7-hydroxycoumarin. Retrieved January 13, 2026, from [Link]

Sources

3-Cyano-7-methoxycoumarin quantum yield and photostability

An In-Depth Technical Guide to the Quantum Yield and Photostability of 3-Cyano-7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorophore of significant interest in the scientific community, particularly for its applications as a molecular probe and in the development of novel therapeutics. Its utility is fundamentally dictated by its photophysical properties, namely its fluorescence quantum yield and photostability. The quantum yield, a measure of the efficiency of photon emission, and photostability, the molecule's resilience to photodegradation, are critical parameters that determine its sensitivity, reliability, and lifespan in experimental and clinical settings. This guide provides a comprehensive overview of these two key characteristics of this compound. It delves into the theoretical principles governing fluorescence, quantum yield, and photodegradation, and presents detailed, field-proven protocols for their experimental determination. By synthesizing theoretical knowledge with practical application, this document serves as an essential resource for researchers aiming to harness the full potential of this versatile fluorophore.

Introduction to this compound

Coumarins are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and fluorescent properties.[1] Within this family, this compound (C11H7NO3) stands out due to its unique substitution pattern. The electron-withdrawing cyano group at the 3-position and the electron-donating methoxy group at the 7-position create an intramolecular charge transfer character that significantly influences its photophysical behavior.[2] This structure leads to desirable properties such as a large Stokes shift and sensitivity to the local environment, making it a valuable tool in various applications, including as a fluorogenic substrate for cytochrome P450 enzymes and as a scaffold for designing fluorescent probes.[3]

A thorough understanding of the quantum yield and photostability of this compound is paramount for its effective implementation. A high quantum yield is essential for applications requiring bright fluorescence signals, while high photostability ensures the reliability and reproducibility of measurements over time, especially in experiments involving prolonged light exposure such as fluorescence microscopy and high-throughput screening.

Fundamental Principles

Fluorescence, Quantum Yield, and Influencing Factors

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon, promoting it to an excited electronic state, and subsequently emits a photon as it returns to the ground state. The efficiency of this process is quantified by the fluorescence quantum yield (Φ_F), defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5]

Φ_F = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In reality, other non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields of less than 1.0. The balance between these radiative and non-radiative decay rates determines the overall quantum yield.

Several factors can influence the quantum yield of a fluorophore:

-

Molecular Structure: The inherent chemical structure of the molecule is the primary determinant of its quantum yield. For coumarins, electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position generally enhance fluorescence intensity.[2]

-

Solvent Polarity: The polarity of the solvent can significantly impact the quantum yield. For many coumarin dyes, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield.[6] This is often attributed to the stabilization of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway.

-

Temperature: Temperature can also affect the quantum yield. Increased temperature can enhance the rates of non-radiative decay processes, leading to a lower quantum yield.[7]

Photostability and Photodegradation Mechanisms

Photostability refers to a molecule's ability to resist chemical changes upon exposure to light. Poor photostability, or photodegradation, can lead to a loss of fluorescence (photobleaching) and the formation of potentially interfering photoproducts. For coumarin dyes, several photodegradation mechanisms have been identified:

-

Photo-oxidation: In the presence of oxygen, excited fluorophores can generate reactive oxygen species (ROS) that can then react with and degrade the dye molecule.[8]

-

Singlet Self-Quenching: At high concentrations, an excited singlet state of a dye molecule can be quenched by a ground-state molecule of the same dye, leading to irreversible degradation.[9][10][11][12]

-

Photodimerization: Some coumarins are known to undergo photodimerization reactions, particularly in non-polar solvents.

The substitution pattern on the coumarin ring plays a crucial role in its photostability. Electron-withdrawing groups, such as the cyano group in this compound, are generally expected to contribute to moderate to good photostability.[13]

Experimental Determination of Fluorescence Quantum Yield

The relative method is the most common and straightforward approach for determining the fluorescence quantum yield of a compound.[4][5] This method involves comparing the fluorescence properties of the sample to a well-characterized standard with a known quantum yield.

Principle of the Relative Method

The relative quantum yield of a sample (Φ_F(S)) is calculated using the following equation:

Φ_F(S) = Φ_F(R) * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)[4][5]

Where:

-

Φ_F(R) is the fluorescence quantum yield of the reference standard.

-

I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solutions (solvents), respectively.

To minimize errors from inner filter effects, it is crucial to work with dilute solutions, typically with absorbance values below 0.1 at the excitation wavelength.[14]

Detailed Experimental Protocol for Quantum Yield Measurement

-

Selection of a Reference Standard: Choose a reference standard that has a known and stable quantum yield and absorbs and emits in a similar spectral region to the sample. For this compound (which has a metabolite, 3-Cyano-7-hydroxycoumarin, with an excitation maximum around 406 nm and emission maximum around 450 nm), a suitable standard would be Quinine Sulfate in 0.1 N H₂SO₄ (Φ_F = 0.52).[7][15]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).

-

Prepare a stock solution of the reference standard (e.g., Quinine Sulfate in 0.1 N H₂SO₄).

-

From the stock solutions, prepare a series of dilutions for both the sample and the reference, ensuring that the absorbance at the chosen excitation wavelength is between 0.02 and 0.1.

-

-

Spectroscopic Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. It is critical to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the reference.

-

-

Data Analysis and Calculation:

-

Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the gradient method, which is a more accurate variation of the relative method:

Φ_F(S) = Φ_F(R) * (Grad_S / Grad_R) * (n_S² / n_R²)[5]

Where Grad_S and Grad_R are the gradients of the plots for the sample and reference, respectively.

-

Workflow for Quantum Yield Determination

Caption: Workflow for determining fluorescence quantum yield.

Assessment of Photostability

Photostability testing involves exposing a solution of the compound to a controlled light source over time and monitoring its degradation.[13]

Principle of Photostability Testing

A solution of the fluorophore is irradiated with light of a specific wavelength and intensity. The rate of photodegradation is then quantified by measuring the decrease in absorbance or fluorescence intensity over time. A dark control (a sample kept in the dark) is always run in parallel to account for any degradation that is not light-induced.

Detailed Experimental Protocol for Photostability Assessment

-

Solution Preparation:

-

Prepare a solution of this compound in the desired solvent with an initial absorbance at its λmax of approximately 1.0.

-

Prepare an identical solution to serve as a dark control.

-

-

Irradiation Procedure:

-

Light Source: Use a calibrated light source with a defined spectral output, such as a UVA lamp (e.g., centered at 365 nm) or a xenon lamp with appropriate filters. The intensity of the light source should be measured with a radiometer to ensure consistency.[13]

-

Sample Exposure: Place the sample cuvette in a temperature-controlled holder and expose it to the light source. The dark control should be kept under the same temperature conditions but shielded from light.

-

-

Monitoring Degradation:

-

At regular time intervals, remove the sample and dark control from the experimental setup.

-

UV-Vis Spectroscopy: Record the full UV-Vis absorption spectrum. The decrease in absorbance at the λmax is used to quantify photodegradation.[13]

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum (after appropriate dilution if necessary to avoid inner filter effects). A decrease in fluorescence intensity also indicates photodegradation.[13]

-

-

Data Analysis and Interpretation:

-

Plot the absorbance (or fluorescence intensity) at the λmax as a function of irradiation time for both the irradiated sample and the dark control.

-

The rate of degradation can be determined from the slope of the curve for the irradiated sample. The photostability can be reported as the time required for the absorbance or fluorescence to decrease by a certain percentage (e.g., 50%).

-

Workflow for Photostability Assessment

Caption: Workflow for assessing compound photostability.

Photophysical Properties of this compound

While extensive data specifically for this compound is not always consolidated, its properties can be understood in the context of closely related coumarin derivatives.

Fluorescence Quantum Yield

The quantum yield of coumarins is highly dependent on their substitution pattern and the solvent environment. The presence of an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position is a known strategy for achieving high quantum yields.[2] For instance, some coumarin derivatives with similar substitution patterns have been reported to have quantum yields as high as 0.83.[16] The methoxy group at the 7-position is a moderate electron-donating group, and the cyano group at the 3-position is a strong electron-withdrawing group. This suggests that this compound likely possesses a favorable quantum yield, though it may be lower in highly polar solvents due to the potential for forming a non-emissive TICT state.[6]

Table 1: Comparative Quantum Yields of Related Coumarin Derivatives

| Coumarin Derivative | Key Substituents | Solvent | Quantum Yield (Φ_F) | Reference |

| 7-Methoxycoumarin-4-acetic acid | 7-Methoxy | Methanol | 0.18 | [14] |

| Coumarin 153 | 7-Amino (rigidized) | Cyclohexane | 0.90 | [7] |

| Coumarin 153 | 7-Amino (rigidized) | Water | 0.10 | [7] |

| Substituted Coumarin 4e | 7-Amino, 3-Cyano derivative | Not specified | 0.83 | [2][16] |

| Quinine Sulfate (Standard) | - | 0.1 N H₂SO₄ | 0.52 - 0.55 | [6][7] |

Photostability Characteristics

The photostability of coumarins is intricately linked to their substituents. The presence of electron-withdrawing groups, like the cyano group, and the absence of easily oxidizable groups, such as a primary amino group, are expected to confer moderate to good photostability.[13]

Table 2: Comparative Photostability of Coumarin Derivatives

| Coumarin Derivative | Key Substituents | Expected/Observed Photostability | Potential Photodegradation Pathways | Reference |

| This compound | 3-Cyano, 7-Methoxy | Expected to have moderate to good photostability | Photo-oxidation, Singlet self-quenching at high concentrations | [8][9][13] |

| 7-Hydroxy-4-methylcoumarin | 7-Hydroxy, 4-Methyl | Generally considered to have good photostability | Photodimerization, Photo-oxidation | [13] |

| 7-Amino-4-methylcoumarin | 7-Amino, 4-Methyl | Moderate photostability, susceptible to photo-oxidation | Photo-oxidation of the amino group | [11] |

| 7-Diethylamino-4-methylcoumarin | 7-Diethylamino, 4-Methyl | Susceptible to dealkylation and reduction | Dealkylation of the amino group, reduction of the lactone | [9][10] |

Conclusion

This compound is a fluorophore with significant potential in various scientific domains. A comprehensive understanding of its fluorescence quantum yield and photostability is not merely academic but a practical necessity for designing robust and reliable assays. The principles and protocols detailed in this guide provide researchers with the necessary tools to characterize these critical parameters. By carefully considering the influence of the molecular environment and experimental conditions, scientists can optimize the performance of this compound and leverage its unique photophysical properties for advanced applications in research and drug development.

References

-

Wu, Z., Shu, J., & Fu, W. (1985). Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique. Chinese Journal of Lasers, 12(2), 91. [Link]

-

Jones, G., II, & Bergmark, W. R. (1983). Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. DTIC. [Link]

-

DTIC. (n.d.). Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysical properties, photodegradation characteristics, and lasing action for coumarin dye C540A in polymeric media. Retrieved from [Link]

-

DTIC. (n.d.). Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. Retrieved from [Link]

-

DTIC. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Retrieved from [Link]

-

Kebenei, J., Sellah, & Otieno, A. E. (2019). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin: Determination of the dipole moments. Kabarak Journal of Research & Innovation, 8(1), 65-71. [Link]

-

Krystkowiak, E., & Maciejewski, A. (2012). The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. Molecules, 17(12), 14537-14553. [Link]

-

ResearchGate. (n.d.). Photophysical properties of 3-cyano-7-hydroxy coumarin in reverse micelles. Retrieved from [Link]

-

Perez-Rodriguez, M., Aguilera, L., & Figueroa, J. (2003). Photochemical behavior of coumarin dyes. Journal of Photochemistry and Photobiology A: Chemistry, 159(1), 37-44. [Link]

-

Hua, C., et al. (n.d.). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances. [Link]

-

ACS Publications. (n.d.). Fluorescence of substituted 7-hydroxycoumarins. Retrieved from [Link]

-

Kabarak University Journal. (2019). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin: Determination of the dipole moments.[Link]

-

ResearchGate. (2019). (PDF) Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7- hydroxy-4-methylcoumarin: Determination of the dipole moments. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hua, C., et al. (2014). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 4(85), 45203-45210. [Link]

-

OMLC. (n.d.). 7-Methoxycoumarin-4-acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Cyano-7-Hydroxycoumarin. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐cyano‐7‐hydroxycoumarin (6). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H7NO3). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Researching | Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique [m.researching.cn]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 15. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]

- 16. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 3-Cyano-7-methoxycoumarin for Researchers and Drug Development Professionals

Abstract

3-Cyano-7-methoxycoumarin (3-CN-7-MC) is a vital fluorogenic compound with extensive applications, particularly as a substrate in cytochrome P450 (CYP) based fluorescent assays. Its utility in high-throughput screening and drug metabolism studies is critically dependent on its solubility characteristics in various solvent systems. This guide provides a comprehensive overview of the solubility of 3-CN-7-MC, detailing its physicochemical properties, presenting available solubility data, and offering a robust, field-proven protocol for its experimental determination. The underlying molecular interactions governing its solubility are also discussed to provide a predictive framework for formulation and assay development.

Introduction to this compound

This compound, with the molecular formula C₁₁H₇NO₃, is a pale yellow solid belonging to the coumarin family of compounds. These molecules are renowned for their desirable photophysical properties, stemming from a large π-conjugated system.[1] Specifically, substitutions at the 7-position, such as the methoxy group in 3-CN-7-MC, yield highly fluorescent molecules.[1]

Key Physicochemical Properties:

-

Molecular Weight: 201.18 g/mol [2]

-

Melting Point: 210-212 °C

-

Appearance: Pale yellow solid

-

Primary Application: Fluorogenic substrate for Cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. It is metabolized to the highly fluorescent product 3-cyano-7-hydroxycoumarin.[2][3]

The solubility of a compound like 3-CN-7-MC is a cornerstone of its practical application. Insufficient solubility can lead to unreliable in vitro testing, underestimation of toxicity, and poor bioavailability in later-stage drug development, ultimately hindering the progress of promising drug candidates.[4][5]

Fundamentals of Solubility

Solubility is dictated by the equilibrium between the energy of the crystal lattice (solute-solute interactions) and the energy of solvation (solute-solvent interactions). For a molecule like 3-CN-7-MC, the key factors are:

-

Polarity: The principle of "like dissolves like" is paramount. The polarity of the solvent must be compatible with the polarity of the solute to facilitate dissolution. 3-CN-7-MC possesses both polar (cyano, carbonyl, ether) and nonpolar (aromatic rings) regions, making its solubility highly dependent on the solvent's nature.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. The oxygen atoms in the carbonyl and methoxy groups of 3-CN-7-MC can act as hydrogen bond acceptors.

-

Temperature: For most solid solutes, solubility increases with temperature, as the additional energy helps to overcome the lattice energy of the crystal.[6]

Quantitative Solubility Data for Coumarin Derivatives

While specific quantitative data for this compound is not extensively published in readily available literature, data from closely related analogs provide a strong predictive basis. For instance, its structural analog, 7-methoxycoumarin, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), with approximate solubilities of 5 mg/mL in ethanol and 10 mg/mL in DMSO and DMF.[7] It is sparingly soluble in aqueous buffers.[7]

A related compound, 3-cyano-7-ethoxycoumarin, demonstrates good solubility in DMSO (25 mg/mL), DMF (30 mg/mL), and ethanol (10 mg/mL).[8] This suggests that 3-CN-7-MC would exhibit similar behavior, favoring polar aprotic solvents.

Table 1: Estimated and Analog-Derived Solubility of Coumarin Derivatives

| Solvent | Chemical Class | Expected Solubility of 3-CN-7-MC | Rationale / Analog Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for many organic compounds. 3-Cyano-7-ethoxycoumarin solubility is 25 mg/mL.[8] 7-Methoxycoumarin solubility is ~10 mg/mL.[7] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO in solvent properties. 3-Cyano-7-ethoxycoumarin solubility is 30 mg/mL.[8] 7-Methoxycoumarin solubility is ~10 mg/mL.[7] |

| Ethanol | Polar Protic | Moderate | A common solvent for coumarins. 3-Cyano-7-ethoxycoumarin solubility is 10 mg/mL.[8] 7-Methoxycoumarin solubility is ~5 mg/mL.[7] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | Less polar than DMSO/DMF. Often used in binary mixtures with water.[9] |

| Water / Aqueous Buffer | Polar Protic | Very Low | Coumarins generally have limited water solubility.[6][10] Lipophilic substituents decrease aqueous solubility.[1] Sparingly soluble even with a co-solvent like DMSO.[7] |

Experimental Determination of Solubility: A Self-Validating Protocol

To generate reliable and reproducible solubility data, the Shake-Flask method followed by UV-Vis spectrophotometric quantification is the gold standard.[4][5][11] This protocol is designed to be self-validating through the use of a standard calibration curve.

Materials and Reagents

-

This compound (solid powder)

-

Solvents of interest (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)

-

Volumetric flasks (10 mL, 100 mL)

-

Glass vials or centrifuge tubes with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Prepare a Primary Stock Solution: Accurately weigh ~5 mg of 3-CN-7-MC and dissolve it in 10 mL of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution (~500 µg/mL). Causality: A high-concentration stock in a solvent of known high solubility is essential for creating accurate serial dilutions.

-

Create Working Standards: Perform serial dilutions of the primary stock solution with the same solvent to prepare a series of standards (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

-

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each standard at the maximum absorbance wavelength (λmax) for 3-CN-7-MC. Note: The λmax should be determined by running a full spectrum scan of a mid-range concentration standard.

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. Trustworthiness: An R² value > 0.99 is required for the curve to be considered valid for quantification.

Part B: Shake-Flask Solubility Measurement

-

Prepare Saturated Solutions: Add an excess amount of solid 3-CN-7-MC (e.g., 2-5 mg) to a vial containing a known volume (e.g., 2 mL) of the test solvent. Prepare in triplicate for statistical validity. Causality: Adding excess solid ensures that the solution reaches saturation, which is the definition of thermodynamic solubility.[11]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for 24 hours.[5] Causality: A long incubation period with consistent agitation is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[4][5]

-

Sample Preparation: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, filter the supernatant through a 0.45 µm syringe filter. Causality: Filtration removes any fine particulates that could scatter light and artificially inflate the absorbance reading.

-

Dilution and Measurement: Dilute the clear filtrate with the appropriate solvent so that its absorbance falls within the linear range of the calibration curve. Measure the absorbance at the predetermined λmax.

-

Calculate Solubility: Use the absorbance value and the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the final solubility in the test solvent (e.g., in µg/mL or mg/mL).

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the Shake-Flask method.

Analysis of Solute-Solvent Interactions

The solubility of 3-CN-7-MC is governed by specific molecular interactions between its functional groups and the solvent molecules.

-

In Polar Aprotic Solvents (DMSO, DMF): These solvents are highly effective due to strong dipole-dipole interactions. The partially negative oxygen of the sulfoxide (in DMSO) or carbonyl (in DMF) can interact favorably with the electron-deficient regions of the coumarin ring system. The partially positive sulfur or nitrogen can interact with the electron-rich regions, such as the carbonyl and methoxy oxygens of 3-CN-7-MC.

-

In Polar Protic Solvents (Ethanol, Water): These solvents can act as hydrogen bond donors. The hydroxyl proton can form hydrogen bonds with the carbonyl and methoxy oxygen atoms of the coumarin. However, the large, nonpolar aromatic backbone of 3-CN-7-MC requires significant energy to create a cavity in the highly structured hydrogen-bonded network of water, leading to very low aqueous solubility.

-

Cyano Group (-C≡N): The electron-withdrawing nature of the cyano group at the 3-position influences the electron distribution of the entire molecule, affecting its overall polarity and interaction potential. This group contributes significantly to the molecule's dipole moment.

Molecular Interaction Diagram

Caption: Dominant solute-solvent interactions for 3-CN-7-MC.

Conclusion

Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for its effective use in drug discovery and biochemical research. This guide establishes that 3-CN-7-MC exhibits high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols like ethanol, and very poor solubility in aqueous media. For researchers, this necessitates the use of organic co-solvents for preparing stock solutions for biological assays. The provided experimental protocol offers a reliable method for generating precise solubility data tailored to specific buffer systems and experimental conditions, ensuring the accuracy and reproducibility of downstream applications.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.). Retrieved from [Link]

- Choi, Y. H., et al. (1998). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon.

-

ResearchGate. (n.d.). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. Retrieved from [Link]

-

New Journal of Chemistry. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. Retrieved from [Link]

- Finel, M., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(14), 3143.

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). Coumarin. Retrieved from [Link]

- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

ResearchGate. (2024). Photophysical properties of 3-cyano-7-hydroxy coumarin in reverse micelles. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]

-

nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyano-7-hydroxycoumarin. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Lab 4: Molecular Fluorescence. Retrieved from [Link]

-

ChemRxiv. (2022). What is best strategy for water soluble fluorescence dyes? – A case study using long fluorescence lifetime DAOTA dyes. Retrieved from [Link]

Sources

- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H7NO3 | CID 688917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Cyano-7-hydroxycoumarin | C10H5NO3 | CID 5393173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Fluorescence Mechanism of 3-Cyano-7-methoxycoumarin

This guide provides an in-depth exploration of the core mechanisms governing the fluorescence of 3-Cyano-7-methoxycoumarin, a prominent member of the coumarin family of fluorophores. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to illuminate the photophysical behavior of this versatile molecule.